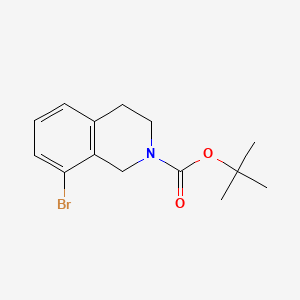

Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 8-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-8-7-10-5-4-6-12(15)11(10)9-16/h4-6H,7-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXSAKJDUDGJFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90732126 | |

| Record name | tert-Butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90732126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893566-75-1 | |

| Record name | 1,1-Dimethylethyl 8-bromo-3,4-dihydro-2(1H)-isoquinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=893566-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90732126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

CAS Number: 893566-75-1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key building block in the synthesis of targeted therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

This section summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 893566-75-1 | [1][2][3] |

| Molecular Formula | C₁₄H₁₈BrNO₂ | [4] |

| Molecular Weight | 312.21 g/mol | [4] |

| Appearance | White to off-white solid | [4] |

| Purity | ≥98% | [3][5] |

| Storage | Sealed in dry conditions at 2-8°C | [3] |

| IUPAC Name | This compound | [3] |

| InChI Key | GKXSAKJDUDGJFB-UHFFFAOYSA-N | [3] |

| SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)Br |

Synthesis and Purification

A detailed experimental protocol for the synthesis of this compound is provided below.

Experimental Protocol: Synthesis

This protocol describes the N-Boc protection of 8-bromo-1,2,3,4-tetrahydroisoquinoline.

Materials:

-

8-bromo-1,2,3,4-tetrahydroisoquinoline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Citric acid solution

-

Saturated brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

To a solution of 8-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 eq) and triethylamine (2.0 eq) in dichloromethane, add di-tert-butyl dicarbonate (1.0 eq) dropwise at 0°C.[1]

-

Stir the reaction mixture at room temperature for 30 minutes.[1]

-

Quench the reaction by adding a citric acid solution.[1]

-

Separate the organic layer and wash it with saturated brine.[1]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (3:1 v/v) as the eluent to yield this compound.[1]

Application in Drug Discovery and Development

This compound is a crucial intermediate in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[6] This compound serves as a precursor to ligands that bind to E3 ubiquitin ligases, a key component of the PROTAC molecule.

Role in BET Protein Degradation

This building block is particularly relevant for the development of degraders targeting the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[7] BET proteins are epigenetic readers that play a critical role in the transcriptional regulation of oncogenes, making them attractive targets for cancer therapy.[7] PROTACs derived from this scaffold can induce the ubiquitination and subsequent proteasomal degradation of BET proteins, leading to anti-proliferative effects in cancer cells.[6]

Signaling Pathway of BET Protein Degradation by PROTACs

The following diagram illustrates the general mechanism of action for a BET-targeting PROTAC.

References

- 1. benchchem.com [benchchem.com]

- 2. bio-protocol.org [bio-protocol.org]

- 3. Ubiquitination assay [bio-protocol.org]

- 4. This compound | 893566-75-1 [sigmaaldrich.com]

- 5. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties of Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key intermediate in organic synthesis. This document collates available data, outlines standard experimental protocols for property determination, and presents a typical synthesis workflow.

Core Physical Properties

Quantitative data for this compound is summarized in the table below. It should be noted that while some properties are readily available from commercial suppliers, others like melting point, boiling point, and density are not consistently reported for this specific isomer.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈BrNO₂ | [1] |

| Molecular Weight | 312.2 g/mol | [1] |

| CAS Number | 893566-75-1 | [2] |

| Physical Form | Solid | |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

| Purity | Typically ≥98% |

Experimental Protocols

Due to the limited availability of comprehensive physical property data for this specific compound, this section outlines standard, well-established experimental methodologies for determining key physical characteristics of solid organic compounds.

Melting Point Determination

The melting point of a solid is a critical indicator of purity and can be determined using the capillary tube method.[3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Watch glass or weighing paper

Procedure:

-

Place a small amount of the dry, crystalline sample onto a watch glass.[4]

-

Invert a capillary tube and press the open end into the sample, forcing a small amount of the solid into the tube.[5]

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom.[5] The sample height should be approximately 3-5 mm.[5]

-

Place the capillary tube into the heating block of the melting point apparatus.[4]

-

Heat the sample rapidly at first, then slow the heating rate to 1-2°C per minute as the expected melting point is approached.[6]

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[6] For a pure compound, this range should be narrow (typically 1-2°C).

Solubility Assessment

A qualitative assessment of solubility in various solvents is crucial for applications in synthesis and formulation.

Apparatus:

-

Small test tubes

-

Spatula

-

A range of solvents (e.g., water, ethanol, acetone, toluene, hexane)[7]

Procedure:

-

Place a small, precisely weighed amount of the compound (e.g., 10 mg) into a test tube.[6]

-

Add a small volume of the chosen solvent (e.g., 1 mL) to the test tube.[6]

-

Agitate the mixture vigorously for a set period (e.g., 1-2 minutes).[6]

-

Observe whether the solid has completely dissolved. If it has, the compound is considered soluble under these conditions. If not, it can be classified as partially soluble or insoluble.

-

This process is repeated with a variety of solvents of differing polarities to build a solubility profile.[7]

Synthesis Workflow

This compound is typically synthesized via the N-protection of 8-bromo-1,2,3,4-tetrahydroisoquinoline. The following diagram illustrates this common synthetic transformation.

Caption: Synthesis of the target compound via N-Boc protection.

This reaction involves the treatment of 8-bromo-1,2,3,4-tetrahydroisoquinoline with di-tert-butyl dicarbonate in the presence of a base like triethylamine, typically in a chlorinated solvent such as dichloromethane.[2] The reaction proceeds at room temperature to yield the N-Boc protected product.[2] Purification is commonly achieved through silica gel column chromatography.[2]

References

An In-depth Technical Guide to 2-Boc-8-bromo-1,2,3,4-tetrahydroisoquinoline: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] This technical guide focuses on a crucial derivative, 2-Boc-8-bromo-1,2,3,4-tetrahydroisoquinoline (also known as tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate). The presence of a bromine atom at the 8-position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom makes this compound a versatile and highly valuable building block for the synthesis of complex molecular architectures. This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its primary application in palladium-catalyzed cross-coupling reactions for the development of novel therapeutics.

Core Chemical Structure and Properties

2-Boc-8-bromo-1,2,3,4-tetrahydroisoquinoline is a derivative of the parent compound 8-bromo-1,2,3,4-tetrahydroisoquinoline, where the secondary amine is protected with a Boc group. This protection enhances the compound's stability and solubility in organic solvents while allowing for selective reactions at the brominated aromatic ring.

Table 1: Physicochemical Properties of 2-Boc-8-bromo-1,2,3,4-tetrahydroisoquinoline and its Precursor

| Property | 2-Boc-8-bromo-1,2,3,4-tetrahydroisoquinoline | 8-bromo-1,2,3,4-tetrahydroisoquinoline (Precursor) |

| Synonyms | This compound | Isoquinoline, 8-bromo-1,2,3,4-tetrahydro- |

| CAS Number | 893566-75-1 | 75416-51-2[2] |

| Molecular Formula | C₁₄H₁₈BrNO₂[3] | C₉H₁₀BrN[2] |

| Molecular Weight | 312.2 g/mol [3] | 212.09 g/mol [2] |

| Appearance | Not specified (often a solid or oil) | Colorless viscous oil or solid-liquid mixture[2][4] |

| Storage Conditions | 2-8°C, Sealed in dry conditions[3] | 2-8°C or -20°C, Sealed, away from moisture[4] |

Synthesis and Experimental Protocols

The most direct synthesis of the title compound involves the N-protection of its commercially available precursor, 8-bromo-1,2,3,4-tetrahydroisoquinoline.

Synthesis of 2-Boc-8-bromo-1,2,3,4-tetrahydroisoquinoline

This procedure details the addition of the tert-butyloxycarbonyl (Boc) protecting group to the nitrogen at the 2-position of the tetrahydroisoquinoline ring.

Experimental Protocol:

-

Reagents and Materials:

-

8-bromo-1,2,3,4-tetrahydroisoquinoline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Citric acid solution

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Petroleum ether and Ethyl acetate (for elution)

-

-

Procedure:

-

Dissolve 8-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 eq) and triethylamine (2.0 eq) in dichloromethane (DCM) in a suitable reaction flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) dropwise to the cooled solution.

-

Remove the ice bath and allow the reaction mixture to stir continuously at room temperature for 30 minutes.

-

Monitor the reaction to completion (e.g., by TLC).

-

Quench the reaction by adding a citric acid solution.

-

Perform a liquid-liquid extraction. The organic layer is separated, washed with saturated brine, and then dried over anhydrous magnesium sulfate (MgSO₄).

-

Filter the mixture and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (e.g., 3:1 v/v) eluent system.

-

-

Expected Outcome:

-

This protocol affords the desired product, 2-Boc-8-bromo-1,2,3,4-tetrahydroisoquinoline, in high yield (typically around 95%).

-

Applications in Drug Development: A Gateway to Novel 8-Aryl-Tetrahydroisoquinolines

The primary utility of 2-Boc-8-bromo-1,2,3,4-tetrahydroisoquinoline is as a key intermediate for generating molecular diversity in drug discovery programs. The C8-bromo substituent serves as a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the efficient formation of a carbon-carbon bond, attaching a wide variety of aryl or heteroaryl groups at the 8-position.

The resulting 8-aryl-1,2,3,4-tetrahydroisoquinoline derivatives are of significant interest as they are flexible analogues of aporphine alkaloids and have been investigated as potential dopamine antagonists.[3] The Boc group is essential for this transformation as it prevents side reactions involving the nitrogen atom and can be easily removed under acidic conditions in a subsequent step to yield the final active compound.

General Workflow for Drug Candidate Synthesis

The strategic importance of this building block is best illustrated by its role in a multi-step synthetic workflow aimed at producing novel, biologically active molecules.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the synthesis of 8-aryl-tetrahydroisoquinolines from the title compound.

Experimental Protocol:

-

Reagents and Materials:

-

2-Boc-8-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 0.05-0.1 eq)

-

Base (e.g., 2M Na₂CO₃, K₂CO₃, or CsF, 3.0-10 eq)

-

Solvent system (e.g., Toluene/Dioxane, THF, with or without water)

-

Inert gas (Argon or Nitrogen)

-

-

Procedure:

-

To a reaction vessel, add 2-Boc-8-bromo-1,2,3,4-tetrahydroisoquinoline, the desired arylboronic acid, the palladium catalyst, and the base.

-

Evacuate the vessel and backfill with an inert gas (repeat three times).

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the required temperature (typically 80-100°C) and stir for 4-24 hours.

-

Monitor the reaction to completion (e.g., by LC-MS).

-

Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with an organic solvent like ethyl acetate.

-

If an aqueous base was used, separate the organic layer. Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 8-aryl-2-Boc-1,2,3,4-tetrahydroisoquinoline.

-

Table 2: Representative Suzuki-Miyaura Reaction Data

| Aryl Halide | Coupling Partner | Catalyst / Base | Solvent | Yield Range |

| 2-Boc-8-bromo-1,2,3,4-tetrahydroisoquinoline | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/H₂O | Good-High |

| 2-Boc-8-bromo-1,2,3,4-tetrahydroisoquinoline | 4-Methoxyphenylboronic acid | PdCl₂(dppf) / K₂CO₃ | Dioxane | Good-High |

| 2-Boc-8-bromo-1,2,3,4-tetrahydroisoquinoline | 3-Pyridylboronic acid | Pd₂(dba)₃, Ligand / CsF | THF | Moderate-High |

(Note: Yields are highly dependent on the specific substrates, catalyst, and conditions used.)

Conclusion

2-Boc-8-bromo-1,2,3,4-tetrahydroisoquinoline is a quintessential building block for modern medicinal chemistry. Its well-defined structure, high-yield synthesis, and strategic placement of reactive and protecting groups provide an efficient and versatile platform for the construction of diverse libraries of 8-aryl-tetrahydroisoquinoline derivatives. The application of this intermediate, particularly in robust and scalable palladium-catalyzed cross-coupling reactions, enables the exploration of novel chemical space and accelerates the discovery of new therapeutic agents. This guide provides the foundational technical data and protocols necessary for its effective utilization in research and development settings.

References

In-depth Technical Guide: Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key intermediate in the synthesis of targeted protein degraders. This document details its chemical properties, a robust synthesis protocol, and its application in the development of compounds for Bromodomain and Extra-Terminal (BET) protein degradation.

Core Compound Properties

This compound is a heterocyclic building block crucial for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

| Property | Value | Reference |

| Molecular Weight | 312.21 g/mol | [1][2] |

| Molecular Formula | C14H18BrNO2 | [2] |

| CAS Number | 893566-75-1 |

Synthesis Protocol

A detailed method for the preparation of this compound is outlined below. This protocol is based on the protection of the secondary amine of 8-bromo-1,2,3,4-tetrahydroisoquinoline using di-tert-butyl dicarbonate (Boc₂O).

Experimental Procedure

To a solution of 8-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 equivalent) and triethylamine (2.0 equivalents) in dichloromethane (DCM), di-tert-butyl dicarbonate (1.0 equivalent) is added dropwise at 0°C. The reaction mixture is then stirred at room temperature for 30 minutes. Upon completion, the reaction is quenched with a citric acid solution. The organic layer is separated, washed with saturated brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography to yield N-Boc-8-bromo-1,2,3,4-tetrahydroisoquinoline.

Application in BET Protein Degradation

This compound serves as a critical intermediate in the synthesis of bifunctional molecules designed for targeted BET protein degradation. These molecules, often referred to as Proteolysis Targeting Chimeras (PROTACs), function by inducing the degradation of BET proteins, which are implicated in various diseases, including cancer.

The general structure of these PROTACs consists of a ligand that binds to an E3 ubiquitin ligase, a linker molecule, and a ligand that binds to the target protein (in this case, a BET protein). The 8-bromo-3,4-dihydroisoquinoline core, derived from the title compound, is often a key component of the BET-binding moiety.

Logical Workflow for PROTAC Synthesis

The following diagram illustrates the general workflow for the synthesis of a BET-targeting PROTAC utilizing this compound as a starting material.

Signaling Pathway of BET Protein Degradation by PROTACs

The mechanism of action for a PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate the target protein.

The diagram below outlines the signaling pathway for BET protein degradation induced by a PROTAC synthesized from the title compound.

References

An In-depth Technical Guide to Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key intermediate in the synthesis of various pharmacologically active molecules. This document details its chemical properties, a comprehensive synthesis protocol, and its emerging role in drug discovery, particularly in the development of epigenetic modulators.

Chemical Properties and Data

This compound is a heterocyclic building block belonging to the class of isoquinolines. The presence of the bromine atom at the 8-position and the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom make it a versatile precursor for further chemical modifications.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 893566-75-1 |

| Molecular Formula | C₁₄H₁₈BrNO₂ |

| Molecular Weight | 312.20 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Note: Physical properties such as melting and boiling points are not consistently reported in publicly available literature and should be determined empirically.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from a suitable precursor. The following protocols provide a detailed methodology for its preparation.

Synthesis of 8-bromo-1,2,3,4-tetrahydroisoquinoline (Precursor)

The synthesis of the precursor, 8-bromo-1,2,3,4-tetrahydroisoquinoline, is a critical first step. While various methods exist for the synthesis of tetrahydroisoquinolines, a common route involves the reduction of an isoquinoline precursor. One documented method involves the deprotection of a trifluoroacetyl-protected mixture of 6-bromo- and 8-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone.[1]

Experimental Protocol:

-

A mixture of 1-(6-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroacetophenone and 1-(8-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone (3 g, 9.7 mmol) is added to a solvent mixture of methanol (20 mL) and saturated aqueous sodium carbonate (20 mL).[1]

-

The reaction mixture is heated to reflux overnight.[1]

-

Following reflux, the mixture is concentrated under reduced pressure.[1]

-

The residue is extracted with dichloromethane. The organic layers are combined, washed sequentially with water and saturated sodium chloride solution, and dried over anhydrous sodium sulfate.[1]

-

The solvent is evaporated under reduced pressure.[1]

-

The crude product is purified by silica gel column chromatography (230-400 mesh) using a gradient of 0-2% methanol in chloroform as the eluent.[1]

-

8-bromo-1,2,3,4-tetrahydroisoquinoline is isolated as a colorless viscous oil (yields may vary depending on the purity of the starting regioisomeric mixture).[1]

Synthesis of this compound

The final product is synthesized by the protection of the secondary amine of 8-bromo-1,2,3,4-tetrahydroisoquinoline with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol:

-

To a solution of 8-bromo-1,2,3,4-tetrahydroisoquinoline (25.00 g, 117.88 mmol) and triethylamine (32.83 mL, 236.00 mmol) in 300 mL of dichloromethane (DCM) at 0 °C, add Di-tert-butyl dicarbonate (Boc₂O, 25.73 g, 117.88 mmol) slowly and dropwise.[2]

-

Stir the reaction mixture continuously for 30 minutes at room temperature.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a citric acid solution.[2]

-

Perform a layering operation and separate the organic layer.[2]

-

Wash the organic layer with saturated brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[2]

-

Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (3/1, v/v) eluent system to afford the final product as N-boc-8-bromo-1,2,3,4-tetrahydroisoquinoline.[2] A yield of 95% has been reported for this step.[2]

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of compounds targeting epigenetic-related diseases and inflammatory conditions.

Intermediate for BET Bromodomain Inhibitors

This compound is described as having BET proteolysis-inducing action, suggesting its use in the development of molecules targeting Bromodomain and Extra-Terminal (BET) proteins.[2] BET proteins, such as BRD4, are epigenetic "readers" that play a critical role in the regulation of gene transcription. The inhibition of these proteins is a promising strategy for the treatment of cancer and inflammatory diseases.

Scaffold for BRD4 Inhibitors in Cancer Therapy

The bromodomain-containing protein 4 (BRD4) is a key member of the BET family and a major therapeutic target. BRD4 inhibitors have been shown to be effective in various cancer models. The inhibition of BRD4 can lead to a deficiency in homologous recombination (HR), a critical DNA repair pathway. This induced HR deficiency can sensitize cancer cells to PARP inhibitors, creating a synthetic lethal interaction. The core structure provided by this compound can be elaborated to generate potent BRD4 inhibitors.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its synthesis, while requiring careful control of reaction conditions and purification, is achievable through established chemical transformations. Its role as a precursor to potent epigenetic modulators, particularly BRD4 inhibitors, highlights its significance for researchers and scientists in the field of drug development. Further exploration of derivatives based on this scaffold holds promise for the discovery of novel therapeutics for cancer and other diseases.

References

Spectroscopic Data for 8-Bromo-Tetrahydroisoquinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-bromo-tetrahydroisoquinolines. Due to the limited availability of published spectra for the specific 8-bromo isomer, this document presents the available mass spectrometry data, alongside comparative spectroscopic data from closely related analogs to provide a predictive framework for characterization. Detailed experimental protocols for both the synthesis and spectroscopic analysis are also included to assist researchers in their laboratory work.

Spectroscopic Data

Mass Spectrometry (MS)

The mass spectrum of 8-bromo-1,2,3,4-tetrahydroisoquinoline has been reported with a protonated molecule ([M+H]⁺) at m/z 211.9[1]. The presence of a bromine atom would be expected to produce a characteristic M and M+2 isotopic pattern with approximately equal intensity, a key feature in identifying brominated compounds.

| Compound | Molecular Formula | Molecular Weight | Key Mass Spectrometry Peak |

| 8-Bromo-1,2,3,4-tetrahydroisoquinoline | C₉H₁₀BrN | 212.09 g/mol | [M+H]⁺: 211.9 m/z[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR data for 8-bromo-1,2,3,4-tetrahydroisoquinoline are not explicitly available. However, the expected chemical shifts can be estimated by considering the spectra of the parent compound, 1,2,3,4-tetrahydroisoquinoline, and related brominated analogs like 6-bromo-1,2,3,4-tetrahydroquinoline.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 8-bromo-1,2,3,4-tetrahydroisoquinoline is expected to show signals corresponding to the aromatic protons and the protons of the saturated heterocyclic ring. The bromine atom at the 8-position will influence the chemical shifts of the adjacent aromatic protons through its electron-withdrawing and anisotropic effects.

| Proton Assignment (Predicted) | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic CH (positions 5, 6, 7) | 6.8 - 7.5 | m | The exact shifts and coupling patterns will depend on the substitution. |

| Benzylic CH₂ (position 1) | ~ 4.0 | s or t | |

| Aliphatic CH₂ (position 3) | ~ 2.8 - 3.2 | t | |

| Aliphatic CH₂ (position 4) | ~ 2.6 - 2.9 | t | |

| NH | Variable | br s | The chemical shift is dependent on solvent and concentration. |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the nine carbon atoms of the 8-bromo-tetrahydroisoquinoline structure. The carbon atom attached to the bromine (C-8) is expected to have a chemical shift in the range of 110-120 ppm.

| Carbon Assignment (Predicted) | Expected Chemical Shift (ppm) |

| Quaternary Aromatic C (C-4a, C-8a) | 130 - 140 |

| Aromatic CH (C-5, C-6, C-7) | 120 - 130 |

| Aromatic C-Br (C-8) | 110 - 120 |

| Benzylic CH₂ (C-1) | ~ 45 - 55 |

| Aliphatic CH₂ (C-3) | ~ 40 - 50 |

| Aliphatic CH₂ (C-4) | ~ 25 - 35 |

Infrared (IR) Spectroscopy

The IR spectrum of 8-bromo-tetrahydroisoquinoline would display characteristic absorption bands for the N-H and C-H stretching vibrations, as well as aromatic C=C stretching and C-Br stretching.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch | 3300 - 3500 (medium, sharp) |

| Aromatic C-H Stretch | 3000 - 3100 (medium) |

| Aliphatic C-H Stretch | 2850 - 2960 (medium to strong) |

| Aromatic C=C Stretch | 1450 - 1600 (medium) |

| C-N Stretch | 1250 - 1350 (medium) |

| C-Br Stretch | 500 - 600 (strong) |

Experimental Protocols

Synthesis of 8-Bromo-1,2,3,4-tetrahydroisoquinoline

A common method for the synthesis of tetrahydroisoquinolines is the Pictet-Spengler reaction[2][3][4][5]. A plausible synthetic route to 8-bromo-1,2,3,4-tetrahydroisoquinoline would involve the reaction of 2-(2-bromophenyl)ethylamine with an appropriate formaldehyde equivalent. The following is a generalized protocol based on a reported synthesis[1].

Materials:

-

1-(8-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone (or a suitable precursor)

-

Methanol

-

Saturated aqueous sodium carbonate solution

-

Dichloromethane

-

Water

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Silica gel (230-400 mesh)

-

Chloroform

Procedure:

-

A mixture of 1-(6-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroacetophenone and 1-(8-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone (3 g, 9.7 mmol) is added to a solvent mixture of methanol (20 mL) and saturated aqueous sodium carbonate (20 mL).[1]

-

The reaction mixture is heated to reflux overnight and subsequently concentrated under reduced pressure.[1]

-

The residue is extracted with dichloromethane. The organic layers are combined.[1]

-

The combined organic layer is washed sequentially with water and saturated sodium chloride solution.[1]

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.[1]

-

The crude product is purified by silica gel column chromatography (230-400 mesh) using a 0-2% methanol/chloroform solution as the eluent to yield 8-bromo-1,2,3,4-tetrahydroisoquinoline.[1]

General Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher).

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum in the desired mass range.

Infrared (IR) Spectroscopy:

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Acquire the IR spectrum using an FTIR spectrometer.

Visualizations

Caption: Pictet-Spengler synthesis of 8-bromo-tetrahydroisoquinoline.

Caption: General workflow for spectroscopic analysis.

References

- 1. 8-bromo-1,2,3,4-tetrahydroisoquinoline CAS#: 75416-51-2 [chemicalbook.com]

- 2. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 4. organicreactions.org [organicreactions.org]

- 5. jk-sci.com [jk-sci.com]

Technical Guide to the ¹H NMR Spectrum of Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is summarized in the table below. These predictions are derived from the analysis of similar structures, including N-Boc-1,2,3,4-tetrahydroisoquinoline and the known effects of bromine substitution on aromatic rings.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-a (tert-butyl) | ~1.50 | Singlet (s) | N/A | 9H |

| H-b (C4-H₂) | ~2.90 | Triplet (t) | ~6.0 | 2H |

| H-c (C3-H₂) | ~3.70 | Triplet (t) | ~6.0 | 2H |

| H-d (C1-H₂) | ~4.60 | Singlet (s) | N/A | 2H |

| H-e (C7-H) | ~7.15 | Doublet (d) | ~7.5 | 1H |

| H-f (C6-H) | ~7.25 | Triplet (t) | ~7.5 | 1H |

| H-g (C5-H) | ~7.50 | Doublet (d) | ~7.5 | 1H |

Structural Representation and Proton Assignment

The following diagram illustrates the molecular structure of this compound with the assigned protons corresponding to the predicted ¹H NMR data.

Caption: Molecular structure of this compound with proton assignments.

Experimental Protocol

The following is a standard procedure for the acquisition of a ¹H NMR spectrum.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Instrument Parameters:

-

The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.

-

Typical acquisition parameters include:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (can be increased for dilute samples)

-

Spectral Width: 0-12 ppm

-

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum manually or automatically.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Rationale for Predicted Spectrum

The predicted chemical shifts are based on the following reasoning:

-

Tert-butyl Protons (a): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet in the upfield region, typically around 1.50 ppm, due to the shielding effect of the alkyl group and the absence of adjacent protons for coupling.[1][2]

-

Aliphatic Protons (b, c, d):

-

The protons on C4 (b ) are adjacent to the aromatic ring (benzylic position) and are expected to resonate at approximately 2.90 ppm.[3] They will likely appear as a triplet due to coupling with the C3 protons.

-

The protons on C3 (c ) are adjacent to the nitrogen atom and are expected to be deshielded, appearing around 3.70 ppm.[4] They will also likely be a triplet due to coupling with the C4 protons.

-

The protons on C1 (d ) are benzylic and adjacent to the nitrogen atom, leading to a more downfield shift, predicted to be around 4.60 ppm. Due to the influence of the bulky Boc group, free rotation may be hindered, and these protons might appear as a singlet or a more complex multiplet.[5]

-

-

Aromatic Protons (e, f, g):

-

The aromatic protons are expected to resonate in the downfield region of 6.5-8.0 ppm.[6]

-

The bromine atom at the C8 position will have a deshielding effect on the adjacent protons.[7][8]

-

The proton at C5 (g ) is ortho to the bromine and is expected to be the most downfield of the aromatic protons, around 7.50 ppm, appearing as a doublet.

-

The proton at C7 (e ) is para to the bromine and is predicted to be a doublet around 7.15 ppm.

-

The proton at C6 (f ) is meta to the bromine and will be split by both H-5 and H-7, appearing as a triplet around 7.25 ppm.

-

This guide provides a foundational understanding of the expected ¹H NMR spectrum of this compound. Experimental verification is recommended for precise and definitive spectral data.

References

- 1. acdlabs.com [acdlabs.com]

- 2. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. web.pdx.edu [web.pdx.edu]

- 4. youtube.com [youtube.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. modgraph.co.uk [modgraph.co.uk]

An In-Depth Technical Guide to the ¹³C NMR Analysis of Boc-Protected Tetrahydroisoquinolines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹³C NMR analysis of tert-butyloxycarbonyl (Boc)-protected tetrahydroisoquinolines, a critical tool in the structural elucidation of these important heterocyclic scaffolds. Tetrahydroisoquinolines are prevalent core structures in a vast number of natural products and pharmacologically active compounds. The introduction of the Boc protecting group is a common strategy in their synthesis, necessitating precise analytical methods for characterization. This document offers a compilation of ¹³C NMR data, detailed experimental protocols for both synthesis and analysis, and a logical workflow to guide researchers in their endeavors.

¹³C NMR Data of Boc-Protected Tetrahydroisoquinolines

The following table summarizes the ¹³C NMR chemical shifts (δ) in ppm for the parent N-Boc-1,2,3,4-tetrahydroisoquinoline and a representative substituted derivative. The numbering of the carbon atoms follows standard IUPAC nomenclature for the tetrahydroisoquinoline ring system.

| Carbon Atom | N-Boc-1,2,3,4-tetrahydroisoquinoline (CDCl₃) | N-Boc-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (CDCl₃) |

| C-1 | 44.1 | 43.5 |

| C-3 | 40.8 | 40.5 |

| C-4 | 28.9 | 28.3 |

| C-4a | 134.5 | 126.3 |

| C-5 | 128.8 | 109.5 |

| C-6 | 126.4 | 147.3 |

| C-7 | 126.1 | 147.8 |

| C-8 | 125.7 | 111.4 |

| C-8a | 133.7 | 125.8 |

| Boc C=O | 154.9 | 154.8 |

| Boc C(CH₃)₃ | 79.5 | 79.4 |

| Boc C(CH₃)₃ | 28.4 | 28.4 |

| -OCH₃ (C-6) | - | 56.0 |

| -OCH₃ (C-7) | - | 55.9 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocols

I. Synthesis of N-Boc-1,2,3,4-tetrahydroisoquinoline

This protocol outlines a standard procedure for the N-Boc protection of 1,2,3,4-tetrahydroisoquinoline.

Materials:

-

1,2,3,4-tetrahydroisoquinoline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolution: Dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in DCM or THF in a round-bottom flask.

-

Base Addition: Add triethylamine (1.2 eq) or an aqueous solution of NaOH (1.2 eq) to the reaction mixture.

-

Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the stirred reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

-

Separate the organic layer.

-

Extract the aqueous layer with DCM or the chosen organic solvent (2 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-Boc-1,2,3,4-tetrahydroisoquinoline.

II. ¹³C NMR Analysis

This protocol provides a general procedure for the acquisition of ¹³C NMR spectra of Boc-protected tetrahydroisoquinolines.

Materials:

-

N-Boc-protected tetrahydroisoquinoline sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube (5 mm)

-

Pipette and filter

Procedure:

-

Sample Preparation:

-

Weigh approximately 20-50 mg of the purified Boc-protected tetrahydroisoquinoline.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a small vial. Ensure complete dissolution.

-

Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

-

NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to obtain optimal resolution.

-

-

¹³C NMR Data Acquisition:

-

Set up a standard proton-decoupled ¹³C NMR experiment.

-

Typical acquisition parameters include:

-

Pulse angle: 30-45°

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more, depending on the sample concentration.

-

-

The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-220 ppm).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm).

-

Integrate the peaks if desired, although quantitative analysis in ¹³C NMR requires specific experimental conditions.

-

Assign the peaks to the corresponding carbon atoms based on chemical shift predictions, comparison with literature data, and, if necessary, 2D NMR experiments (e.g., HSQC, HMBC).

-

Logical Workflow for Analysis

The following diagram illustrates the logical workflow from the synthesis of a Boc-protected tetrahydroisoquinoline to its structural confirmation via ¹³C NMR spectroscopy.

Reactivity Profile of Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a Boc-protected tetrahydroisoquinoline core with a bromine atom at the 8-position, makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. The bromine atom serves as a reactive handle for the introduction of diverse aryl, heteroaryl, alkyl, and amino moieties, enabling the synthesis of complex molecular architectures and libraries of potential therapeutic agents. This technical guide provides an in-depth overview of the reactivity profile of this compound, focusing on key transformations and providing representative experimental protocols.

Disclaimer: Specific experimental data for this compound is limited in publicly accessible literature. The following protocols and quantitative data are based on highly analogous 8-bromo-isoquinoline and 8-bromo-tetrahydroisoquinoline systems and should be considered representative examples. Optimization may be required for the specific substrate.

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The primary mode of reactivity for this compound involves the palladium-catalyzed substitution of the C8-bromide. This aryl bromide is amenable to several cornerstone cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, which allow for the formation of new carbon-carbon and carbon-nitrogen bonds.

Logical Workflow for C-C and C-N Bond Formation

Caption: General reactivity pathways for the title compound.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent, typically an aryl or heteroaryl boronic acid. This reaction is widely used to synthesize biaryl structures.

Quantitative Data (Representative)

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 80 | 90-97 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DME/H₂O (3:1) | 90 | 85-95 |

| Thiophen-2-ylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 80-90 |

Experimental Protocol: Synthesis of Tert-butyl 8-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

-

Assembly: In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

-

Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

-

Degassing: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

-

Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling the aryl bromide with a primary or secondary amine. This reaction is fundamental for synthesizing N-aryl compounds, which are prevalent in pharmaceuticals.

Quantitative Data (Representative)

| Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 80-90 |

| Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 85-95 |

| Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ | t-BuOH | 100 | 75-88 |

Experimental Protocol: Synthesis of Tert-butyl 8-(phenylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate

-

Assembly: To a Schlenk tube, add this compound (1.0 mmol, 1.0 eq.), sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 eq.), and the appropriate phosphine ligand (e.g., BINAP, 0.03 mmol, 3 mol%).

-

Catalyst Addition: Add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%).

-

Degassing: Seal the tube, evacuate, and backfill with argon. Repeat this cycle three times.

-

Reagent Addition: Add anhydrous toluene (5 mL) followed by aniline (1.1 mmol, 1.1 eq.) via syringe.

-

Reaction: Heat the reaction mixture in a preheated oil bath at 100 °C for 16-24 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to afford the N-arylated product.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between the aryl bromide and a terminal alkyne, providing a direct route to arylalkyne structures. The reaction is typically co-catalyzed by palladium and copper salts.

Quantitative Data (Representative)

| Alkyne Partner | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 85-95 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 70 | 80-90 |

| 1-Heptyne | Pd(OAc)₂ (2) | CuI (4) | Piperidine | Toluene | 80 | 75-85 |

Experimental Protocol: Synthesis of Tert-butyl 8-(phenylethynyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

-

Assembly: In a Schlenk flask, dissolve this compound (1.0 mmol, 1.0 eq.) in a mixture of THF (10 mL) and triethylamine (Et₃N, 5 mL).

-

Degassing: Bubble argon through the solution for 20 minutes to degas.

-

Catalyst Addition: Add Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%) and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

-

Reagent Addition: Add phenylacetylene (1.2 mmol, 1.2 eq.) dropwise via syringe.

-

Reaction: Stir the mixture at 65 °C under an argon atmosphere for 8-12 hours.

-

Work-up: After cooling, filter the reaction mixture through Celite and wash the pad with ethyl acetate. Concentrate the filtrate.

-

Purification: Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride (NH₄Cl) and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the product via column chromatography (silica gel, eluent: hexane/ethyl acetate).

Heck Reaction

The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, creating a new C-C bond with high stereoselectivity, typically favoring the trans isomer.[1]

Quantitative Data (Representative)

| Alkene Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | Acetonitrile | 100 | 70-85 |

| Styrene | Pd(OAc)₂ (3) | - | K₂CO₃ | DMF | 120 | 65-80 |

| Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 110 | 60-75 |

Experimental Protocol: Synthesis of (E)-tert-butyl 8-(2-(butoxycarbonyl)vinyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

-

Assembly: Combine this compound (1.0 mmol, 1.0 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%) in a pressure tube.

-

Reagent Addition: Add anhydrous acetonitrile (5 mL), triethylamine (Et₃N, 1.5 mmol, 1.5 eq.), and n-butyl acrylate (1.5 mmol, 1.5 eq.).

-

Reaction: Seal the tube and heat the mixture at 100 °C for 24 hours.

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with diethyl ether (3 x 20 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by flash chromatography (silica gel, eluent: hexane/ethyl acetate) to obtain the desired product.

Experimental Workflows

General Cross-Coupling Workflow

Caption: A typical workflow for palladium-catalyzed reactions.

References

The 8-Bromo-Tetrahydroisoquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in the development of novel therapeutics, recognized for its prevalence in natural products and its role as a "privileged structure" in medicinal chemistry. Among its many derivatives, the 8-bromo-tetrahydroisoquinoline scaffold has emerged as a particularly valuable building block, offering a versatile platform for the synthesis of compounds with a wide array of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of 8-bromo-tetrahydroisoquinoline derivatives, with a focus on their applications in oncology and infectious diseases.

Synthesis of the 8-Bromo-Tetrahydroisoquinoline Core

The synthesis of the 8-bromo-tetrahydroisoquinoline scaffold is a critical first step in the development of novel drug candidates. A common and effective route involves the preparation of an 8-bromoisoquinoline precursor, which is subsequently reduced to the desired tetrahydroisoquinoline.

A key intermediate in this process is 5-bromo-8-nitroisoquinoline. Its synthesis can be achieved through a one-pot reaction from isoquinoline. This method involves the transformation of isoquinoline to 5-bromoisoquinoline using a strong acid, such as concentrated sulfuric acid, and a brominating agent like N-bromosuccinimide (NBS). The reaction is typically conducted at low temperatures, between -30°C and -15°C. Following the bromination, the intermediate can be further transformed into 5-bromo-8-nitroisoquinoline by the addition of potassium nitrate to the reaction mixture.

Experimental Protocol: Synthesis of 5-Bromo-8-nitroisoquinoline

This protocol is adapted from a patented method and provides a general guideline for the synthesis of the 5-bromo-8-nitroisoquinoline intermediate.

Materials:

-

Isoquinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

N-Bromosuccinimide (NBS)

-

Potassium Nitrate (KNO₃)

-

Heptane

-

Toluene

-

Celite

Procedure:

-

In a suitable reaction vessel, cool a solution of concentrated sulfuric acid.

-

Slowly add isoquinoline to the cooled sulfuric acid, maintaining a low temperature.

-

Once the addition is complete, re-cool the reaction mixture to approximately -20°C.

-

Add solid N-bromosuccinimide in portions, ensuring the reaction temperature does not exceed -15°C.

-

Stir the reaction mixture at -20°C until all the isoquinoline has been consumed, which can be monitored by thin-layer chromatography (TLC).

-

Add solid potassium nitrate in one portion. The reaction temperature may rise to between -12°C and -10°C.

-

Stir the reaction at a temperature between -10°C and -20°C for approximately 2 hours, then allow it to warm to room temperature.

-

Work-up the reaction mixture to isolate the crude product.

-

Suspend the crude product in a mixture of heptane and toluene and heat to reflux.

-

Filter the hot mixture through celite.

-

Evaporate the filtrate to a reduced volume and allow it to cool slowly for precipitation.

-

Collect the resulting light yellow needles of 5-bromo-8-nitroisoquinoline by filtration and air dry to a constant weight.[1]

The subsequent reduction of the nitro group and the isoquinoline ring to yield 8-bromo-1,2,3,4-tetrahydroisoquinoline can be achieved through various established reduction methods, such as catalytic hydrogenation.

Anticancer Activity of Tetrahydroisoquinoline Derivatives

The tetrahydroisoquinoline scaffold has been extensively investigated for its potential as an anticancer agent. Derivatives of this core have demonstrated significant activity against a range of cancer cell lines, with a notable mechanism of action being the inhibition of the KRas protein.

The Kirsten Rat Sarcoma viral oncogene homolog (KRas) is a key player in cellular signal transduction pathways that regulate cell proliferation, differentiation, and survival. Mutations in the KRas gene are frequently found in various human cancers, making it an attractive target for anticancer drug development.

| Compound ID | Basal Viability IC50 (µM) - Colo320 | Basal Viability IC50 (µM) - DLD-1 | Basal Viability IC50 (µM) - HCT116 | Basal Viability IC50 (µM) - SNU-C1 | Basal Viability IC50 (µM) - SW480 |

| GM-3-18 | 2.6 | 1.6 | 0.9 | 1.9 | 10.7 |

| GM-3-121 | - | - | - | - | - |

Note: Data for GM-3-121 was not provided in a comparable format in the cited source. The source does indicate that compound GM-3-18, which features a chloro-substituted phenyl ring, showed significant KRas inhibition.[2]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell viability and proliferation in response to chemical compounds.

Materials:

-

Cells in culture

-

96-well plates

-

Test compound (e.g., 8-bromo-tetrahydroisoquinoline derivative)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[3][4][5][6]

Antitubercular Activity of Tetrahydroisoquinoline Derivatives

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a major global health threat. The emergence of drug-resistant strains necessitates the discovery of new antitubercular agents with novel mechanisms of action. The tetrahydroisoquinoline scaffold has shown promise in this area, with derivatives exhibiting potent activity against M. tb.

A key target for antitubercular drugs is the F-ATP synthase, an essential enzyme for energy production in the bacterium. Bedaquiline, a diarylquinoline drug, was the first ATP synthase inhibitor approved for the treatment of multidrug-resistant TB. Research has shown that 5,8-disubstituted tetrahydroisoquinolines are effective inhibitors of M. tb in culture and act as modest inhibitors of M. tb ATP synthase.[7][8] Structure-activity relationship (SAR) studies have indicated that there is a general trend of improved potency with increased lipophilicity.[7][8]

The mechanism of action of these compounds is believed to involve the disruption of the proton motive force, leading to a depletion of cellular ATP and ultimately bacterial death.

Visualizing Molecular Interactions and Pathways

To better understand the role of the 8-bromo-tetrahydroisoquinoline scaffold in medicinal chemistry, it is helpful to visualize the relationships between synthesis, biological targets, and therapeutic outcomes.

Caption: Synthetic pathway and therapeutic applications of the 8-bromo-THIQ scaffold.

The KRas signaling pathway is a critical cascade in cell growth and proliferation. Its aberrant activation due to mutations is a hallmark of many cancers. Small molecule inhibitors targeting KRas are a major focus of cancer drug discovery.

References

- 1. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 2. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. texaschildrens.org [texaschildrens.org]

- 4. atcc.org [atcc.org]

- 5. bds.berkeley.edu [bds.berkeley.edu]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of Brominated Tetrahydroisoquinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of bromine atoms to this scaffold can significantly modulate the physicochemical and pharmacological properties of the resulting compounds, leading to enhanced potency and selectivity for various biological targets. This technical guide provides an in-depth overview of the potential biological activities of brominated tetrahydroisoquinolines, with a focus on their anticancer, antibacterial, and enzyme-inhibitory properties. We present a compilation of quantitative biological data, detailed experimental protocols for key assays, and a discussion of the underlying signaling pathways. This guide aims to serve as a valuable resource for researchers and drug development professionals interested in the exploration and exploitation of this promising class of compounds.

Introduction

Tetrahydroisoquinolines (THIQs) are a class of nitrogen-containing heterocyclic compounds that are widely distributed in nature and have been the subject of extensive research in medicinal chemistry.[1][2] Their structural framework is a key component of many alkaloids and has been identified as a pharmacophore in a variety of biologically active molecules.[1][2] The derivatization of the THIQ scaffold has led to the development of compounds with a broad spectrum of therapeutic applications, including anticancer, antibacterial, antiviral, and neuroprotective effects.[3]

Bromination of the tetrahydroisoquinoline nucleus is a synthetic strategy that has been shown to significantly influence the biological activity of these compounds.[4] The introduction of one or more bromine atoms can alter the electronic and steric properties of the molecule, potentially leading to enhanced binding affinity for biological targets and improved pharmacokinetic profiles.[3] This guide will delve into the known biological activities of brominated tetrahydroisoquinolines, presenting key data and methodologies to facilitate further research and development in this area.

Biological Activities and Quantitative Data

Brominated tetrahydroisoquinolines and related quinoline structures have demonstrated significant potential in several key therapeutic areas. This section summarizes the quantitative data on their anticancer and antibacterial activities.

Anticancer Activity

A number of studies have highlighted the potent antiproliferative activity of brominated quinoline and tetrahydroisoquinoline derivatives against various cancer cell lines.[4][5] The introduction of bromine, often in combination with other functional groups, has been shown to enhance cytotoxicity.[4]

| Compound Name/Structure | Cancer Cell Line | Assay | IC50 (µM) | Reference(s) |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (rat glioblastoma) | BCPE | 15.4 | [4] |

| HeLa (human cervical cancer) | BCPE | 26.4 | [4] | |

| HT29 (human colon adenocarcinoma) | BCPE | 15.0 | [4] | |

| 6,8-dibromo-5-nitroquinoline | C6 (rat glioblastoma) | BCPE | 50.0 | [4] |

| HT29 (human colon adenocarcinoma) | BCPE | 26.2 | [4] | |

| HeLa (human cervical cancer) | BCPE | 24.1 | [4] | |

| Novel Tetrahydroisoquinoline (Compound 7e) | A549 (lung cancer) | MTT | 0.155 | [6] |

| Novel Tetrahydroisoquinoline (Compound 8d) | MCF7 (breast cancer) | MTT | 0.170 | [6] |

Antibacterial Activity

The emergence of antibiotic-resistant bacteria has created an urgent need for novel antimicrobial agents. Brominated tetrahydroisoquinolines have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.

| Compound Name/Structure | Bacterial Strain | Assay | MIC (µg/mL) | Reference(s) |

| Tetrahydroisoquinoline-triazole derivative (Compound 8d) | Staphylococcus aureus | Broth microdilution | 16 | [7] |

| Tetrahydroisoquinoline-triazole derivative (Compound 8f) | Staphylococcus aureus | Broth microdilution | 32 | [7] |

| Streptococcus pneumoniae | Broth microdilution | 32 | [7] | |

| Enterococcus faecium | Broth microdilution | 64 | [7] | |

| 5,8-disubstituted tetrahydroisoquinoline (Compound 42) | Mycobacterium tuberculosis | MABA | <2 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of brominated tetrahydroisoquinolines.

Anticancer Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%.

-

Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[11]

DNA fragmentation is a hallmark of apoptosis. The DNA ladder assay visualizes this fragmentation.[12][13]

Protocol:

-

Cell Treatment: Treat cells with the test compound at the desired concentration and for the appropriate duration to induce apoptosis.

-

Cell Lysis: Harvest the cells and lyse them using a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM EDTA, 0.5% Triton X-100).

-

DNA Extraction: Treat the lysate with RNase A and Proteinase K to remove RNA and proteins, respectively. Extract the DNA using a phenol-chloroform-isoamyl alcohol mixture.

-

DNA Precipitation: Precipitate the DNA with ethanol and resuspend it in a suitable buffer.

-

Agarose Gel Electrophoresis: Load the DNA samples onto a 1.5-2% agarose gel containing a fluorescent dye (e.g., ethidium bromide).

-

Visualization: Visualize the DNA fragments under UV light. A characteristic "ladder" of DNA fragments indicates apoptosis.[13]

This assay determines the ability of a compound to inhibit the activity of topoisomerase I, a key enzyme in DNA replication and transcription.[7][8]

Protocol:

-

Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA (e.g., pBR322), topoisomerase I reaction buffer, and the test compound at various concentrations.

-

Enzyme Addition: Add purified human topoisomerase I to the reaction mixture. Include a positive control (e.g., camptothecin) and a negative control (no inhibitor).

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Agarose Gel Electrophoresis: Separate the DNA topoisomers (supercoiled, relaxed, and nicked) on a 1% agarose gel.

-

Visualization and Analysis: Stain the gel with a DNA-binding dye and visualize it under UV light. A decrease in the amount of relaxed DNA and an increase in supercoiled DNA in the presence of the test compound indicate inhibition of topoisomerase I.[7][14]

Antibacterial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., to 0.5 McFarland standard).

-

Serial Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[15]

Signaling Pathways and Mechanisms of Action

The biological activities of brominated tetrahydroisoquinolines are underpinned by their interactions with specific cellular signaling pathways.

Induction of Apoptosis

Many brominated tetrahydroisoquinolines exert their anticancer effects by inducing apoptosis, or programmed cell death. This can occur through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[11][16]

-

Intrinsic Pathway: This pathway is triggered by cellular stress, such as DNA damage. Pro-apoptotic proteins like Bax and Bak are activated, leading to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c.[17] Cytochrome c then activates a cascade of caspases, ultimately leading to cell death.[18]

-

Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands to death receptors on the cell surface. This binding triggers the activation of an initiator caspase (caspase-8), which in turn activates executioner caspases, leading to apoptosis.[17]

Inhibition of Topoisomerase I

Topoisomerase I is a crucial enzyme that relaxes DNA supercoiling during replication and transcription.[13] Some brominated quinoline derivatives have been shown to inhibit this enzyme.[4] Inhibition of topoisomerase I leads to the accumulation of DNA strand breaks, which triggers cell cycle arrest and apoptosis.[9][13]

Experimental and Drug Discovery Workflow

The development of new brominated tetrahydroisoquinoline-based therapeutic agents follows a structured workflow, from initial synthesis to preclinical evaluation.

References

- 1. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Tetrahydroisoquinoline Derivative SB269,652 Is an Allosteric Antagonist at Dopamine D3 and D2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]